![molecular formula C10H9IN4O B13347882 3-(4-Amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclobutanone](/img/structure/B13347882.png)
3-(4-Amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclobutanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclobutan-1-one is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by the presence of an amino group, an iodine atom, and a cyclobutanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclobutan-1-one typically involves multiple steps. One common method includes the iodination of 5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine using an iodinating agent under suitable conditions . Another approach involves the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by cyclization and subsequent iodination .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and purification systems to streamline production and maintain consistency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the iodine atom or reduce other functional groups.
Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
3-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclobutan-1-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclobutan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The pathways involved in its action can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound has shown potent antitubercular activity.
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine: Another iodinated pyrrolopyrimidine with similar structural features.
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A methylated derivative with distinct biological activities.
Uniqueness
3-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclobutan-1-one is unique due to the presence of the cyclobutanone ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H9IN4O |
|---|---|
Poids moléculaire |
328.11 g/mol |
Nom IUPAC |
3-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclobutan-1-one |
InChI |
InChI=1S/C10H9IN4O/c11-7-3-15(5-1-6(16)2-5)10-8(7)9(12)13-4-14-10/h3-5H,1-2H2,(H2,12,13,14) |
Clé InChI |
HASXLOQGSUQVLN-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1=O)N2C=C(C3=C(N=CN=C32)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


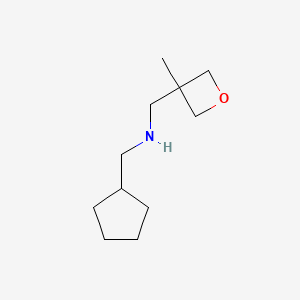


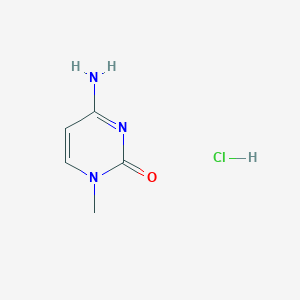
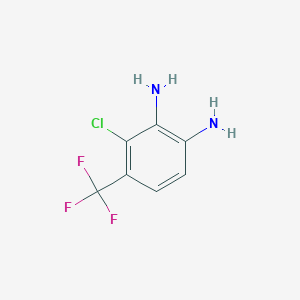
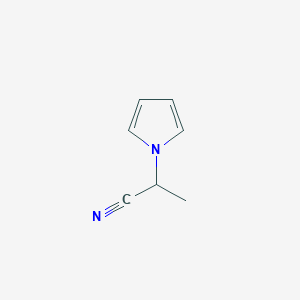



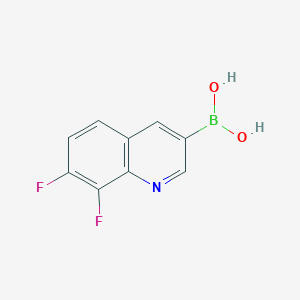

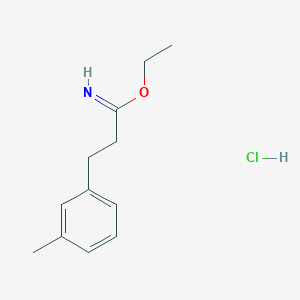
![cis-4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1-methylcyclohexanol](/img/structure/B13347861.png)
![3-([1,1'-Biphenyl]-4-yl)azetidine](/img/structure/B13347879.png)
